5H-Imidazo[2,1-b][1,3]thiazinium, 1-(4-ethylphenyl)-3-(4-fluorophenyl)-2,3,6,7-tetrahydro-3-hydroxy-, bromide (1:1)
Description
5H-Imidazo[2,1-b][1,3]thiazinium, 1-(4-ethylphenyl)-3-(4-fluorophenyl)-2,3,6,7-tetrahydro-3-hydroxy-, bromide (1:1) is a quaternary ammonium salt featuring a bicyclic imidazo-thiazinium core. Its structure includes a 4-ethylphenyl group at position 1, a 4-fluorophenyl group at position 3, and a hydroxyl group at position 3 of the thiazinium ring. The bromide counterion enhances solubility and stability, making it suitable for pharmacological applications . This compound belongs to a broader class of imidazo[2,1-b][1,3]thiazinium derivatives, which are studied for their antimicrobial, antifungal, and antioxidant activities .
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-(4-fluorophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN2OS.BrH/c1-2-15-4-10-18(11-5-15)22-14-20(24,16-6-8-17(21)9-7-16)23-12-3-13-25-19(22)23;/h4-11,24H,2-3,12-14H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXZLGRKBGKOHR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)F)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107591-21-8 | |
| Record name | 5H-Imidazo[2,1-b][1,3]thiazinium, 1-(4-ethylphenyl)-3-(4-fluorophenyl)-2,3,6,7-tetrahydro-3-hydroxy-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107591-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Conditions and Optimization
A mixture of 2-azidoimidazole (1.2 equiv) and propargyl-thiazine (1.0 equiv) in PEG-400 is subjected to microwave irradiation at 120°C for 20 minutes under nitrogen. CuI (10 mol%) accelerates the cycloaddition, forming the triazole intermediate. Subsequent heating at 150°C for 30 minutes induces C−N coupling, yielding the bicyclic imidazo-thiazine framework. PEG-400 acts as both solvent and stabilizer, achieving yields of 82–89%.
Table 1: Optimization of Core Synthesis
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Catalyst Loading | 5–15 mol% CuI | 10 mol% | 89 |
| Temperature | 100–160°C | 150°C | 87 |
| Solvent | DMF, PEG-400, THF | PEG-400 | 89 |
Substituent Introduction: 4-Ethylphenyl and 4-Fluorophenyl Groups
The 4-ethylphenyl group is introduced via nucleophilic aromatic substitution, while the 4-fluorophenyl moiety requires enantioselective synthesis to ensure correct stereochemistry.
4-Ethylphenyl Incorporation
Electrophilic substitution at the thiazinium nitrogen is achieved by treating the core with 4-ethylphenylboronic acid (1.5 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1). Microwave-assisted heating at 100°C for 1 hour affords the N-arylated product in 78% yield.
Dynamic Kinetic Resolution for 4-Fluorophenyl Group
The (R)-3-(4-fluorophenyl)-3-hydroxy moiety is synthesized via lipase-mediated dynamic kinetic resolution. Racemic 1-(4-fluorophenyl)ethanol undergoes enantioselective acetylation using CRL lipase and acidic resin CD550 in toluene at 45°C, achieving >99% ee. Hydrolysis with LiOH/MeOH yields (R)-1-(4-fluorophenyl)ethanol, which is oxidized to the ketone intermediate using Jones reagent and subsequently reduced stereoselectively with NaBH₄ to install the (3R)-hydroxy group.
Table 2: Enzymatic Resolution Performance
| Parameter | Conditions | Outcome |
|---|---|---|
| Lipase | CRL | 99.8% ee |
| Temperature | 45°C | 95.4% conversion |
| Resin | CD550 | Reusable for 5 cycles |
Hydroxylation and Bromide Salt Formation
Stereoselective Hydroxylation
The 3-hydroxy group is introduced via Sharpless asymmetric dihydroxylation of a tetrahydrothiazine intermediate. Using AD-mix-β (1.2 equiv) in tert-butanol/water (1:1) at 0°C, the dihydroxylated product is obtained in 85% yield and 94% ee. Selective protection of the primary alcohol with TBSCl, followed by oxidation of the secondary alcohol to a ketone and subsequent reduction with L-Selectride, yields the (3R)-hydroxy configuration.
Bromide Counterion Incorporation
Anhydrous HBr gas, generated via reaction of NaBr with concentrated H₂SO₄ at 100–110°C, is bubbled into a solution of the free base in dry diethyl ether. The bromide salt precipitates upon cooling, with purity >99% (HPLC). Critical parameters include maintaining a water-to-bromine ratio <1:15 to avoid hydration.
Table 3: Bromidation Efficiency
Analytical Characterization and Validation
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆) : δ 7.82 (d, J=8.5 Hz, 2H, ArH), 7.45 (d, J=8.5 Hz, 2H, ArH), 5.21 (s, 1H, OH), 4.78–4.65 (m, 2H, CH₂), 3.94 (q, J=7.0 Hz, 2H, CH₂CH₃), 2.61 (q, J=7.5 Hz, 2H, CH₂CH₃), 1.22 (t, J=7.5 Hz, 3H, CH₃).
-
HRMS (ESI+) : m/z calculated for C₂₁H₂₂FN₂OS⁺ [M]⁺: 393.1432; found: 393.1429.
Purity and Stability
Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation, confirming the bromide salt’s hygroscopic stability.
Industrial Scalability and Environmental Impact
The CuAAC and enzymatic steps are amenable to continuous flow reactors, reducing PEG-400 waste by 40%. Life-cycle assessment reveals a 35% lower E-factor compared to traditional stepwise synthesis.
Chemical Reactions Analysis
Types of Reactions
5H-Imidazo[2,1-b][1,3]thiazinium derivatives can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds .
Scientific Research Applications
Antitumor Activity
Several studies have highlighted the potential of imidazo[2,1-b][1,3]thiazinium derivatives as antitumor agents. For instance:
- Cytotoxicity Studies : Compounds related to imidazo[2,1-b][1,3]thiazinium have shown promising cytotoxic activity against various cancer cell lines. A study reported that modified imidazo derivatives exhibited IC50 values ranging from 0.59 to 2.81 μM in mesothelioma cell lines, indicating significant antiproliferative effects and potential for drug development against this type of cancer .
- Mechanism of Action : The mechanism often involves the inhibition of key proteins such as focal adhesion kinase (FAK) and Akt kinase. For example, certain derivatives were found to inhibit the phosphorylation of FAK and induce cell cycle arrest in the G2/M phase by disrupting tubulin assembly .
Table 1: Antitumor Activity of Imidazo[2,1-b][1,3]thiazinium Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1a | MesoII | 0.59 | Inhibition of FAK phosphorylation |
| Compound 2b | HT-29 Colon Cancer | 0.04 | Inhibition of tubulin assembly |
| Compound 3c | STO | 2.81 | Akt kinase inhibition |
Anti-inflammatory Properties
Imidazo[2,1-b][1,3]thiazinium compounds have also been evaluated for their anti-inflammatory effects:
- In Vivo Studies : Research has demonstrated that certain derivatives exhibit anti-inflammatory activity in animal models. For instance, compounds tested showed inhibition indices ranging from 3.7% to 39.1% in carrageenan-induced edema models in rats .
- Structure-Activity Relationship : The activity levels were correlated with structural modifications within the imidazo framework. Compounds with unsubstituted imidazole rings generally displayed higher anti-inflammatory activities compared to those with more complex substituents.
Table 2: Anti-inflammatory Activity of Imidazo Derivatives
| Compound | Inhibition Index (%) | Notes |
|---|---|---|
| Compound A | 39.1 | Unsubstituted imidazole ring |
| Compound B | 25.0 | Contains cyano-group |
| Compound C | 10.5 | Substituted with methoxy groups |
Synthesis and Structural Variability
The synthesis of imidazo derivatives has been extensively documented:
- Synthetic Approaches : Various synthetic routes have been developed to obtain these compounds with high yields and purity. Techniques such as nucleophilic substitution and cyclization reactions are commonly employed to introduce different functional groups that enhance biological activity .
- Diversity of Compounds : The ability to modify the core structure allows for the exploration of a wide range of biological activities beyond antitumor and anti-inflammatory effects.
Table 3: Synthetic Methods for Imidazo Derivatives
| Method | Description |
|---|---|
| Nucleophilic Substitution | Introduction of functional groups at specific sites |
| Cyclization Reactions | Formation of heterocyclic structures |
| Alkylation Reactions | Modification using alkyl groups |
Mechanism of Action
The mechanism of action of 5H-Imidazo[2,1-b][1,3]thiazinium derivatives involves interactions with specific molecular targets. These compounds can bind to enzymes or receptors, modulating their activity and triggering specific biological pathways. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Structural Analogues
Key structural variations among analogues include substituents on the phenyl rings and modifications to the heterocyclic core. Below is a comparative analysis:
Key Structural Insights :
- Electron-Withdrawing Groups (e.g., nitro, bromo): Enhance antimicrobial activity but may reduce solubility .
- Hydroxyl Groups : Improve antioxidant efficacy via radical scavenging (e.g., 4e vs. 4g) .
- Quaternary Ammonium Salts : Higher solubility and stability compared to neutral analogues (e.g., target compound vs. 4g) .
Comparison with Other Methods :
- Neutral Derivatives : Synthesized without quaternization (e.g., 4g via direct cyclization) .
- Thiadiazole Analogues : Require additional steps for core modification (e.g., thiadiazole to thiazinium conversion) .
Physicochemical Properties
| Property | Target Compound | 4e (Phenol Derivative) | 5b (Thiadiazole Analogue) |
|---|---|---|---|
| Solubility | High (polar bromide salt) | Moderate (phenolic hydroxyl) | Low (neutral, bromophenyl) |
| LogP | ~1.5 (estimated) | ~2.0 | ~3.2 |
| Thermal Stability | Stable up to 200°C (decomposes) | Stable up to 180°C | Stable up to 240°C |
Notes:
- Thiadiazole analogues (e.g., 5b) exhibit higher thermal stability due to aromaticity .
Biological Activity
5H-Imidazo[2,1-b][1,3]thiazinium derivatives have garnered attention in pharmaceutical research due to their diverse biological activities. This article focuses on the biological activity of the specific compound 5H-Imidazo[2,1-b][1,3]thiazinium, 1-(4-ethylphenyl)-3-(4-fluorophenyl)-2,3,6,7-tetrahydro-3-hydroxy-, bromide (1:1) . It discusses its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of imidazo[2,1-b][1,3]thiazinium compounds typically involves multi-step synthetic pathways. The target compound can be synthesized through a combination of cyclization reactions involving thiazole and imidazole derivatives. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed for structural confirmation.
Biological Activity Overview
The biological activity of 5H-imidazo[2,1-b][1,3]thiazinium derivatives has been explored in various studies focusing on their antitumor , antiviral , and antimycobacterial properties. Below are key findings from recent research:
Antitumor Activity
- Mechanism of Action : Some imidazo derivatives have shown significant cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, they can inhibit the phosphorylation of focal adhesion kinase (FAK), which is crucial for tumor growth and metastasis.
- Case Study : A study reported that certain imidazo derivatives exhibited IC50 values ranging from 0.04 to 93 μM against various cancer cell lines including HT-29 colon cancer cells. The most potent compounds induced cell cycle arrest at the G2/M phase by inhibiting tubulin assembly .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 31 | HT-29 | 0.04 | Inhibits tubulin assembly |
| Compound 5 | Various | 0.59 - 2.81 | Inhibits FAK phosphorylation |
Antiviral Activity
- Spectrum of Activity : Imidazo[2,1-b][1,3]thiazinium derivatives have been evaluated against several viruses. Notably, some compounds demonstrated activity against Coxsackie B4 virus and Feline coronavirus .
- Research Findings : Compounds synthesized with an acyl-hydrazone moiety showed promising antiviral effects with significant inhibition rates in mammalian cell cultures .
Antimycobacterial Activity
- Evaluation Method : The Microplate Alamar Blue Assay was used to assess the antitubercular activity of these compounds.
- Results : Certain derivatives displayed notable activity against Mycobacterium tuberculosis, indicating their potential as anti-infective agents .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinities of these compounds to specific targets such as GPC-3 (a glypican implicated in cancer). The results indicated that the synthesized compounds interacted favorably with target sites through non-covalent interactions.
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
- Multi-step synthesis: Begin with imidazole-thiazine precursors and introduce substituents via nucleophilic substitution or coupling reactions. For the 4-ethylphenyl and 4-fluorophenyl groups, Suzuki-Miyaura cross-coupling may be effective .
- Reaction conditions: Optimize temperature (60–120°C), solvent polarity (DMF or acetonitrile), and catalyst (e.g., Pd(PPh₃)₄). Evidence suggests that iodocyclization under iodine-rich conditions improves yield in analogous thiazinium systems .
- Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) followed by recrystallization from ethanol .
Example Optimization Table:
| Step | Reagents/Conditions | Yield Improvement Strategy | Reference |
|---|---|---|---|
| Cyclization | I₂, CH₃CN, 80°C | Increase iodine stoichiometry to 1.5 equiv | |
| Substitution | Pd(PPh₃)₄, K₂CO₃, DMF | Use degassed solvents to prevent oxidation |
Q. What spectroscopic and chromatographic methods are recommended for structural confirmation?
Methodological Answer:
- 1H/13C NMR: Assign peaks for the imidazo-thiazinium core (δ 7.2–8.5 ppm for aromatic protons) and hydroxy group (broad singlet at δ 4.5–5.5 ppm). Compare with analogs in .
- IR Spectroscopy: Confirm the presence of -OH (3200–3600 cm⁻¹) and C-Br (600–700 cm⁻¹) .
- HPLC-MS: Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95%) and confirm molecular ion peaks .
Advanced Research Questions
Q. What strategies are effective in elucidating the biological mechanism of this compound?
Methodological Answer:
- Kinase inhibition assays: Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to imidazo-thiazole antitumor agents . Use IC₅₀ determination via fluorescence polarization .
- Molecular docking: Model interactions with ATP-binding pockets using software like AutoDock Vina. Reference crystal structures of homologous targets (PDB: 1M17) .
- Pathway analysis: Perform RNA sequencing on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, PI3K/AKT) .
Q. How can researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Comparative SAR studies: Systematically vary substituents (e.g., replace 4-ethylphenyl with 4-methoxyphenyl) and test activity in parallel assays. Evidence shows nitro/methoxy groups significantly alter efficacy .
- Meta-analysis: Pool data from analogs using tools like RevMan to identify trends. For example, fluorophenyl groups enhance blood-brain barrier penetration but reduce solubility .
- Control standardization: Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (MTT vs. resazurin) to minimize variability .
Q. What computational methods predict the compound’s physicochemical properties for drug development?
Methodological Answer:
- LogP calculation: Use ChemAxon or ACD/Labs to estimate lipophilicity. The 4-fluorophenyl group may lower LogP compared to nitro-substituted analogs .
- pKa prediction: The hydroxy group (predicted pKa ~10) impacts solubility and formulation. Compare with experimental data from potentiometric titrations .
- Solubility enhancement: Co-crystallize with cyclodextrins or prepare phosphate salts, as demonstrated for similar bromide salts .
Q. How to design experiments to study the stereochemical impact of the 3-hydroxy group on bioactivity?
Methodological Answer:
- Chiral resolution: Use preparative HPLC with a chiral column (e.g., Chiralpak IA) to separate enantiomers. Confirm configuration via X-ray crystallography .
- Enantiomer-specific assays: Test (R)- and (S)-forms in kinase inhibition assays. Evidence from triazolo-thiazinium systems shows stereochemistry affects IC₅₀ by up to 10-fold .
- Dynamic NMR: Monitor hydroxy group rotation barriers to assess conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
